3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one
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Overview
Description
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes two furan rings connected by a methylene bridge.
Preparation Methods
The synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 5-methylfuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, the compound is believed to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one can be compared with other furan derivatives, such as:
Furan-2-carbaldehyde: A precursor in the synthesis of various furan compounds.
5-Methylfuran-2(3H)-one: Another furan derivative with similar chemical properties.
2-Furylmethanethiol: Known for its strong odor and use in flavoring.
The uniqueness of this compound lies in its dual furan ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8O3 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)-5-methylfuran-2-one |
InChI |
InChI=1S/C10H8O3/c1-7-5-8(10(11)13-7)6-9-3-2-4-12-9/h2-6H,1H3/b8-6- |
InChI Key |
XCVQQBHDOYUYDL-VURMDHGXSA-N |
Isomeric SMILES |
CC1=C/C(=C/C2=CC=CO2)/C(=O)O1 |
Canonical SMILES |
CC1=CC(=CC2=CC=CO2)C(=O)O1 |
Origin of Product |
United States |
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